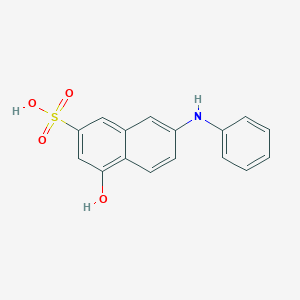

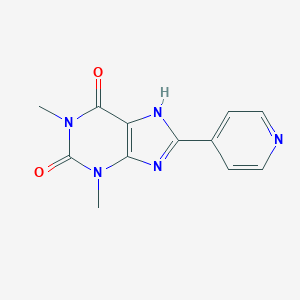

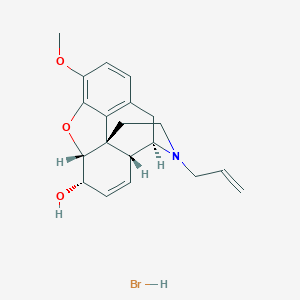

![molecular formula C5H2BrN5O2 B094060 6-溴-8-硝基四唑并[1,5-a]吡啶 CAS No. 16098-20-7](/img/structure/B94060.png)

6-溴-8-硝基四唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives has been successfully achieved through a systematic approach. This process involves the initial condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. Subsequent alkylation reactions with different alkyl dibromide agents further diversify the compound structures. The synthesized compounds were thoroughly characterized using NMR spectroscopy to confirm their identities. Additionally, the structures of selected derivatives were confirmed through monocrystalline X-ray crystallography, providing a clear understanding of their molecular framework .

Molecular Structure Analysis

The molecular structure of the synthesized 6-bromo-imidazo[4,5-b]pyridine derivatives was elucidated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G++(d,p) level of theory. The intermolecular contacts and the overall solid-state arrangement were investigated through Hirshfeld surface analysis. This analysis provided insight into the intermolecular interactions that may influence the stability and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the oxazolo[4,5-b]pyridine system has been explored, particularly focusing on the regiochemistry of electrophilic substitution. It was found that electrophilic substitution occurs regiospecifically at the C-6 position, leading to the formation of 6-nitro and 6-halo derivatives. The 6-nitro derivative can be further transformed into a 6-amino derivative, which serves as a versatile intermediate for the synthesis of more complex molecules. This transformation showcases the potential of these compounds to undergo a variety of chemical reactions, enabling the development of a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 6-bromo-imidazo[4,5-b]pyridine derivatives are closely related to their molecular structure. The DFT calculations and Hirshfeld surface analysis contribute to a deeper understanding of these properties. The molecular docking studies, particularly with the S. aureus tyrosyl-tRNA synthetase, reveal the potential biological activity of these compounds. The binding affinity of compound 9a, with a value of -8.74 Kcal/mol, indicates a strong interaction with the target enzyme, suggesting that these derivatives could serve as potent inhibitors with significant biological applications .

科学研究应用

合成和互变异构研究

6-溴-8-硝基四唑并[1,5-a]吡啶参与各种化学反应,突出了其在合成和互变异构研究中的重要性。据观察,将甲基、硝基、叠氮基或溴原子等不同基团引入硝基四唑并吡啶结构中可以显着改变平衡常数。通过光谱和分子轨道计算,人们对这些化合物的互变异构有了更深入的了解。例如,研究利用核磁共振、红外光谱和从头算分子轨道计算来理解这些分子中的四唑-叠氮平衡 (Cmoch 等人,1999).

反应性和杂环化合物的形成

对 6-溴-8-硝基四唑并[1,5-a]吡啶反应性的研究促进了复杂杂环化合物的合成。该分子进行各种化学转化的能力对于开发在不同领域具有潜在应用的新材料至关重要。例如,研究其与仲胺反应导致环扩大和新型杂环的形成,说明了其多功能的反应性,这对新化合物的合成很有价值 (Addicott 等人,2009).

高能材料的开发

该化合物的结构特征已被探索用于开发高能材料。含氮丰富的四唑并[1,5-b]哒嗪,包括 6-溴-8-硝基四唑并[1,5-a]吡啶的衍生物,已被合成并评估其作为绿色初级炸药的潜力。这些研究突出了该化合物在创造具有卓越爆轰性能和环境效益的高性能高能材料中的作用 (Huang 等人,2020).

属性

IUPAC Name |

6-bromo-8-nitrotetrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN5O2/c6-3-1-4(11(12)13)5-7-8-9-10(5)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTXSMJQRBVECE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=NN2C=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650100 |

Source

|

| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16098-20-7 |

Source

|

| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16098-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。